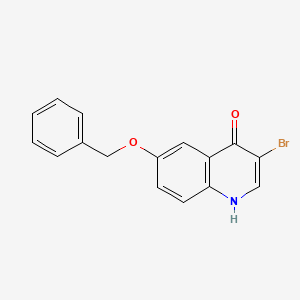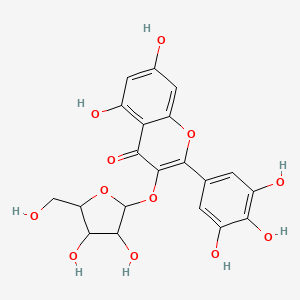![molecular formula C15H31Cl2NO3Si B12101856 tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is a complex organic compound that features a combination of functional groups, including a t-butyldimethylsilyloxy group, a t-Boc-protected amino group, and two chlorine atoms on a butane backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane typically involves multiple steps, starting from simpler organic moleculesThe chlorination of the butane backbone is achieved through the use of chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as chromatography and recrystallization are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The t-Boc and t-butyldimethylsilyloxy groups can be removed under acidic or basic conditions to reveal the free amino and hydroxyl groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) for t-Boc removal; fluoride ions (e.g., tetrabutylammonium fluoride) for silyl group removal.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Applications De Recherche Scientifique
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine: Shares similar protective groups and structural features.
Other t-Boc-protected amino compounds: Have similar reactivity and applications in synthetic chemistry.
Uniqueness
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological studies .
Propriétés
Formule moléculaire |
C15H31Cl2NO3Si |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19) |
Clé InChI |
VOECCWQELBNMEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)


![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)



![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)



